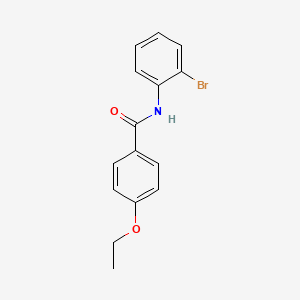
N-(2-bromophenyl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and an ethoxy group attached to the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-ethoxybenzamide typically involves the following steps:
Bromination: The starting material, 2-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable solvent like acetic acid.
Amidation: The 2-bromoaniline is then reacted with 4-ethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-(2-bromophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium carbonate.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
N-(2-bromophenyl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is used as a probe in biological studies to understand the interaction of brominated compounds with biological systems.
作用機序
The mechanism of action of N-(2-bromophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
- N-(4-bromophenyl)-4-ethoxybenzamide
- N-(2-chlorophenyl)-4-ethoxybenzamide
- N-(2-bromophenyl)-4-methoxybenzamide
Comparison: N-(2-bromophenyl)-4-ethoxybenzamide is unique due to the presence of both bromine and ethoxy groups, which confer specific chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and physical properties, making it a valuable compound for diverse applications.
特性
IUPAC Name |
N-(2-bromophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRELWDVNJUNOMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358926 |
Source


|
| Record name | N-(2-bromophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349619-26-7 |
Source


|
| Record name | N-(2-bromophenyl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














